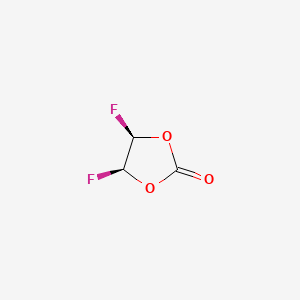
1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- is a cyclic organic compound characterized by the presence of two fluorine atoms and a dioxolane ring. This compound is known for its unique structure and properties, making it a valuable component in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of 1,3-dioxolan-2-one using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process. Additionally, maintaining strict control over reaction parameters such as temperature, pressure, and reaction time is crucial for optimizing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce various fluorinated alcohols .
Scientific Research Applications
1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other organic compounds.
Biology: The compound’s unique properties make it useful in biochemical studies and as a potential probe for studying biological systems.
Industry: The compound is used as a solvent or reagent in various industrial processes, including the production of high-energy-density lithium-ion batteries
Mechanism of Action
The mechanism by which 1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in lithium-ion batteries, the compound acts as a film-forming additive, enhancing the cycling and thermal stability of the anode material. This is achieved by increasing the quantity of lithium fluoride (LiF) components on the anode surface, resulting in the formation of a robust and stable solid electrolyte interphase film .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1,3-dioxolan-2-one: Similar in structure but with only one fluorine atom.
1,3-Dioxolan-2-one: The parent compound without fluorine substitution.
Fluoroethylene Carbonate: Another fluorinated cyclic carbonate used in similar applications.
Uniqueness
1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties make it particularly effective as a film-forming additive in lithium-ion batteries, enhancing both safety and electrochemical performance .
Properties
CAS No. |
311810-75-0 |
|---|---|
Molecular Formula |
C3H2F2O3 |
Molecular Weight |
124.04 g/mol |
IUPAC Name |
(4R,5S)-4,5-difluoro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H2F2O3/c4-1-2(5)8-3(6)7-1/h1-2H/t1-,2+ |
InChI Key |
DSMUTQTWFHVVGQ-XIXRPRMCSA-N |
Isomeric SMILES |
[C@H]1([C@@H](OC(=O)O1)F)F |
Canonical SMILES |
C1(C(OC(=O)O1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


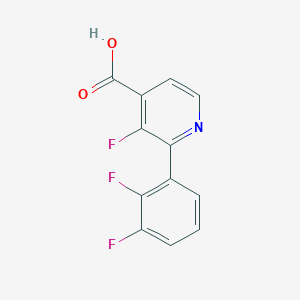
![[[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15091194.png)
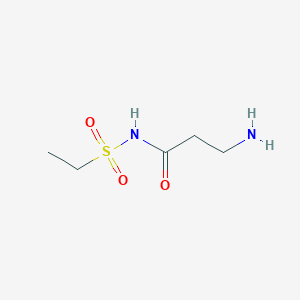
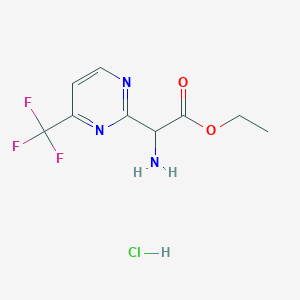
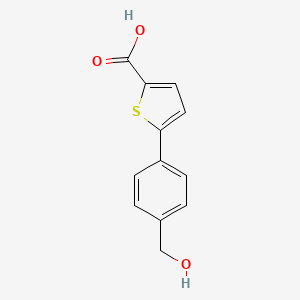
![2-[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15091226.png)
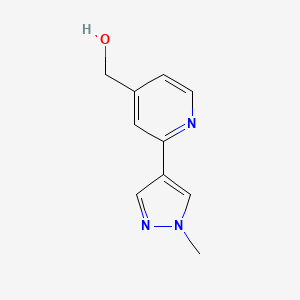
![1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine](/img/structure/B15091237.png)
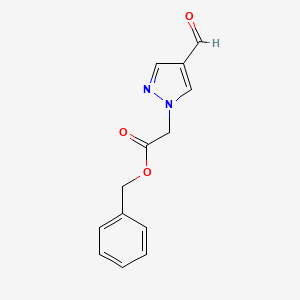
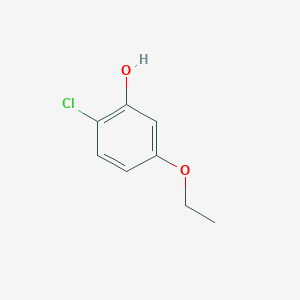
![1-[3-(Benzyloxy)phenyl]-2-methylpropan-1-one](/img/structure/B15091250.png)
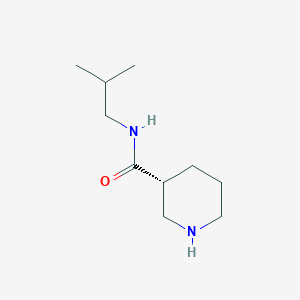
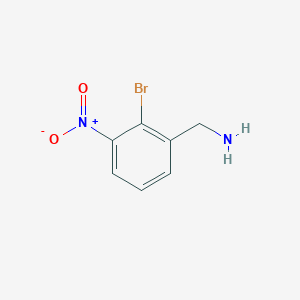
![[[(2R,3R,4R,5R)-5-(6-amino-2-chloro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B15091270.png)
